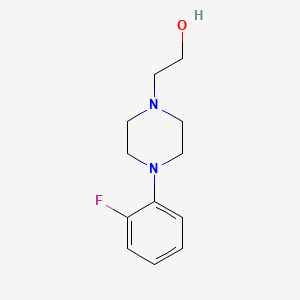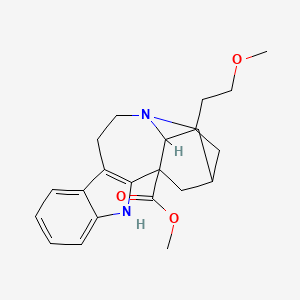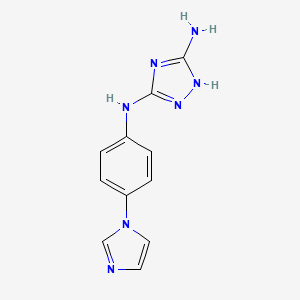
N3-(4-(1H-Imidazol-1-yl)phenyl)-1H-1,2,4-triazole-3,5-diamine
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A novel series of eleven 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines has been prepared from synthesized 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Wissenschaftliche Forschungsanwendungen
Energetic Materials Research
Compounds related to N3-(4-(1H-Imidazol-1-yl)phenyl)-1H-1,2,4-triazole-3,5-diamine have been synthesized for potential applications in nitrogen-rich gas generators. These compounds, such as 1-(1H-1,2,4-triazol-3-yl)-1H-tetrazole, exhibit high positive heats of formation, contributing to their energetic properties. The effects of azole rings and nitro, amino, and azido groups on their physicochemical properties have been examined (D. Srinivas, V. Ghule, K. Muralidharan, 2014).
Photocurrent Response in Coordination Polymers
A coordination polymer incorporating a similar compound, 3-(3-(1H-imidazol-1-yl)phenyl)-5-(4-(1H-imidazol-1-yl)phenyl)-1-methyl-1H-1,2,4-triazole, has been synthesized and studied. This polymer displayed unique electrochemical properties and photoelectrochemical behaviors, potentially relevant for applications in photovoltaics or other light-sensitive technologies (J. Meng, Y. Gong, Jianhua Lin, 2016).
OLED Enhancement Through Triplet-Polaron Interaction
Compounds structurally related to this compound have been used in the synthesis of molecules for organic light-emitting diodes (OLEDs). These molecules, like 4-N-[4-(9-phenylcarbazole)]-3,5-bis(4-diphenylamine)phenyl-4H-1,2,4-triazole, showed enhanced emission properties, suggesting potential application in improving OLED efficiency (Ablikim Obolda et al., 2016).
Corrosion Inhibition in Mild Steel
Imidazole derivatives, similar to the compound , have been synthesized and evaluated for their corrosion inhibition potential on mild steel in acidic solutions. These studies are significant for developing new corrosion inhibitors with potential applications in various industries, such as manufacturing and infrastructure maintenance (M. Prashanth et al., 2021).
Luminescent Sensing of Metal Ions
Metal-organic frameworks (MOFs) incorporating imidazole dicarboxylate-based ligands have shown promise in luminescent sensing of metal ions such as Fe3+ and K+. The ability of these MOFs to detect specific ions indicates potential applications in environmental monitoring and industrial process control (Qiu-Hong Huang et al., 2017).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities . These compounds can interact with various targets, leading to different biological responses.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological outcomes . The exact interaction of this compound with its targets would depend on the specific biological context and the nature of the target.
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, leading to different downstream effects .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemische Analyse
Biochemical Properties
N3-(4-(1H-Imidazol-1-yl)phenyl)-1H-1,2,4-triazole-3,5-diamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as nitric oxide synthase, which is involved in the production of nitric oxide, a critical signaling molecule in various physiological processes . Additionally, this compound can bind to proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key enzymes and proteins involved in these pathways. For instance, the compound’s interaction with nitric oxide synthase can impact the nitric oxide signaling pathway, which plays a role in vasodilation, immune response, and neurotransmission . Furthermore, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. For example, its inhibition of nitric oxide synthase involves binding to the enzyme’s active site, reducing the production of nitric oxide . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects. At higher doses, toxic effects such as liver and kidney damage have been observed . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic reactions that convert it into more water-soluble forms for excretion . These metabolic processes can affect the compound’s bioavailability and efficacy, making it essential to understand its metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and can bind to proteins that facilitate its distribution within the body . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, affecting its biological activity.
Eigenschaften
IUPAC Name |
3-N-(4-imidazol-1-ylphenyl)-1H-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7/c12-10-15-11(17-16-10)14-8-1-3-9(4-2-8)18-6-5-13-7-18/h1-7H,(H4,12,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCOEIAXQOBBFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NNC(=N2)N)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609935 | |
| Record name | N~3~-[4-(1H-Imidazol-1-yl)phenyl]-1H-1,2,4-triazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
443799-45-9 | |
| Record name | N~3~-[4-(1H-Imidazol-1-yl)phenyl]-1H-1,2,4-triazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




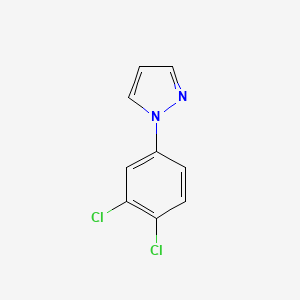

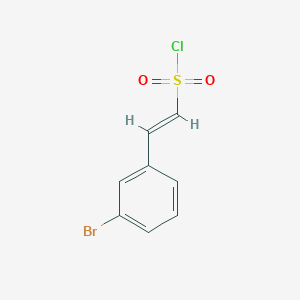
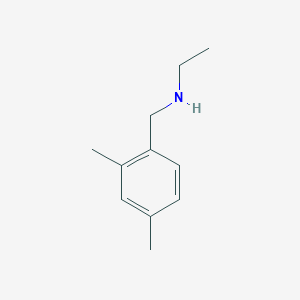
![1-{[(3-Methylcyclobutyl)oxy]methyl}benzene](/img/structure/B1369670.png)
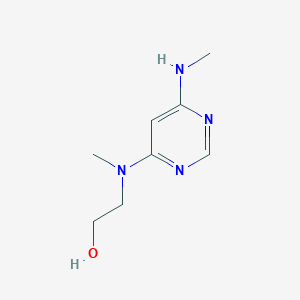

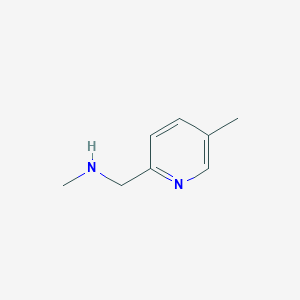
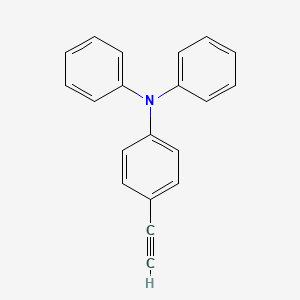
![N-(propan-2-yl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1369681.png)
